molecular formula C8H11BrO B11753110 2-Bromo-1,2-dicyclopropylethan-1-one

2-Bromo-1,2-dicyclopropylethan-1-one

Cat. No.: B11753110
M. Wt: 203.08 g/mol
InChI Key: LVTZQIZMGGDFCZ-UHFFFAOYSA-N
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Description

2-Bromo-1,2-dicyclopropylethan-1-one is an organic compound with the molecular formula C8H11BrO It is characterized by the presence of a bromine atom and two cyclopropyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,2-dicyclopropylethan-1-one can be synthesized through the bromination of 1,2-dicyclopropylethanone. The reaction typically involves the addition of bromine to a solution of 1,2-dicyclopropylethanone in methanol at low temperatures (0°C). The mixture is then warmed to ambient temperature and stirred for about an hour. The reaction is quenched by adding saturated aqueous sodium sulfite, and the product is extracted using ethyl acetate. The organic layer is dried and concentrated under reduced pressure to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,2-dicyclopropylethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1,2-dicyclopropylethanol or 1,2-dicyclopropylethane.

    Oxidation: Formation of 2-bromo-1,2-dicyclopropylethanoic acid.

Scientific Research Applications

2-Bromo-1,2-dicyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,2-dicyclopropylethan-1-one involves its interaction with molecular targets through its bromine atom and cyclopropyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-cyclopropylethanone: Similar structure but with only one cyclopropyl group.

    2-Bromo-2-methylpropane: Contains a bromine atom but with a different alkyl group.

    2-Bromoacetophenone: Contains a bromine atom attached to an aromatic ring.

Uniqueness

2-Bromo-1,2-dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromo-1,2-dicyclopropylethanone

InChI

InChI=1S/C8H11BrO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4H2

InChI Key

LVTZQIZMGGDFCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)C2CC2)Br

Origin of Product

United States

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